molecular formula C14H20F3NO B8182679 1-(3-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)phenyl)-N-methylmethanamine

1-(3-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)phenyl)-N-methylmethanamine

Cat. No.: B8182679
M. Wt: 275.31 g/mol
InChI Key: DOKLRDJWNMIEFH-UHFFFAOYSA-N
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Description

1-(3-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)phenyl)-N-methylmethanamine is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its trifluoroethoxy group, which imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)phenyl)-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tert-Butyl Group:

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using trifluoroethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(3-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)phenyl)-N-methylmethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)phenyl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoroethoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)phenyl)-N-ethylmethanamine
  • 1-(3-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)phenyl)-N-propylmethanamine

Uniqueness

1-(3-(tert-Butyl)-2-(2,2,2-trifluoroethoxy)phenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethoxy group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

1-[3-tert-butyl-2-(2,2,2-trifluoroethoxy)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3NO/c1-13(2,3)11-7-5-6-10(8-18-4)12(11)19-9-14(15,16)17/h5-7,18H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKLRDJWNMIEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OCC(F)(F)F)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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